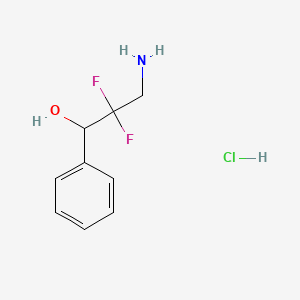

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride

Description

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride (C₉H₁₀ClF₂NO) is a fluorinated amino alcohol hydrochloride derivative. Its structure features a phenyl group at C1, a hydroxyl group at C1, and two fluorine atoms at C2, alongside an amino group at C3.

Properties

Molecular Formula |

C9H12ClF2NO |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

3-amino-2,2-difluoro-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H11F2NO.ClH/c10-9(11,6-12)8(13)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H |

InChI Key |

DPCFIOSHTKLRKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CN)(F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Fluorination of Phenylpropanol Precursors

One common approach starts with fluorinated phenylpropanol derivatives or phenylalanine analogs, where selective difluorination is achieved using reagents such as difluorocarbene or specialized fluorinating agents. For example, fluorinated phenylalanines have been synthesized by palladium-catalyzed coupling reactions involving zincates of fluorinated amino acid esters, followed by partial deprotection steps to yield amino alcohols with difluoromethyl substitution.

Amino Alcohol Formation via Nucleophilic Substitution

The amino and hydroxyl groups are introduced through nucleophilic substitution reactions on appropriately functionalized intermediates. For instance, starting from a difluorinated phenylpropane derivative bearing leaving groups (such as halides), nucleophilic attack by ammonia or amines followed by hydroxylation yields the amino alcohol structure. This step often requires careful temperature and solvent control to maintain stereochemical integrity.

Salt Formation (Hydrochloride)

The free base amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound's crystallinity and stability for isolation and storage.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorination | Difluorocarbene generation from halodifluoromethane precursors or zincate-mediated coupling with fluorinated amino acid esters | Introduction of difluoromethyl group at alpha carbon adjacent to phenyl |

| 2 | Nucleophilic substitution | Reaction with ammonia or primary amines under controlled solvent and temperature conditions | Formation of amino group at C-3 position |

| 3 | Hydroxylation | Hydroxylation via epoxide opening or direct substitution | Introduction of hydroxyl group at C-1 position |

| 4 | Salt formation | Treatment with HCl in solvent (e.g., ethanol, water) | Formation of hydrochloride salt for isolation |

Mechanistic Insights and Role of Fluorination

The difluoromethyl group enhances the compound's binding affinity in biological systems through increased hydrophobic interactions and influences the electronic environment of the amino alcohol moiety. The presence of fluorine atoms also affects the reactivity and stability of intermediates during synthesis, necessitating tailored reaction conditions.

Summary Table of Key Preparation Parameters

Research Findings and Literature Sources

- The synthesis of fluorinated phenylalanines and related amino alcohols has been extensively reviewed, highlighting palladium-catalyzed coupling and zincate-mediated fluorination as effective methods.

- The compound's hydrochloride salt form is typically prepared by acid treatment of the free base, improving pharmaceutical handling properties.

- Continuous flow synthesis techniques have been developed for structurally related compounds, offering safer and more efficient production routes.

- Mechanistic studies emphasize the importance of difluoromethyl groups in enhancing biological activity and influencing synthetic pathways.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural and Molecular Variations

The table below compares the target compound with key structural analogs, emphasizing substituents, molecular weights, and functional group differences:

| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride | C₉H₁₀ClF₂NO | Phenyl at C1; –OH at C1; –NH₂ at C3; difluoro at C2 | 223.65 | High polarity due to –OH and –NH₂; fluorine enhances metabolic stability |

| 1-Amino-3,3-difluoro-2-phenylpropane hydrochloride | C₉H₁₂ClF₂N | Phenyl at C2; propane backbone | 207.65 | Lacks hydroxyl group; reduced hydrophilicity |

| 1-Amino-2-(3,5-dichlorophenyl)-3,3-difluoropropane hydrochloride | C₉H₁₀Cl₃F₂N | 3,5-Dichlorophenyl at C2 | 276.54 | Electron-withdrawing Cl groups; higher molecular weight |

| 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride | C₉H₁₂ClF₂NO | 2,4-Difluorophenyl at C3; –OH at C2 | 240.10 | Fluorine substitution on phenyl alters electronic properties |

| 3-Amino-1,1-difluoropropan-2-ol hydrochloride | C₃H₈ClF₂NO | No phenyl; smaller backbone | 147.55 | Simplified structure; lower molecular weight |

| (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | C₃H₇ClF₃NO | Trifluoro at C3 | 177.55 | Increased electronegativity; potential for enhanced stability |

| 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride | C₉H₁₂Cl₂FNO | 3-Cl,5-F-substituted phenyl | 240.10 | Mixed halogen substituents; possible impact on receptor binding |

Substituent Effects on Physicochemical Properties

- Fluorine Position and Count : Difluoro substitution at C2 (target compound) vs. trifluoro at C3 () alters steric and electronic profiles. Trifluoro groups increase electronegativity and may enhance metabolic resistance but reduce solubility .

- Hydroxyl Group Presence: Compounds lacking –OH (e.g., 1-Amino-3,3-difluoro-2-phenylpropane hydrochloride) exhibit lower polarity, impacting solubility in aqueous systems .

Key Research Insights

- Fluorine Impact : Difluoro and trifluoro analogs show distinct stability profiles. For instance, trifluoro compounds () may resist oxidation better than difluoro derivatives .

- Hydrogen Bonding: The –OH and –NH₂ groups in the target compound facilitate hydrogen bonding, enhancing solubility and crystallinity compared to non-hydroxylated analogs .

Biological Activity

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride (CAS No. 2751616-25-6) is an organic compound characterized by its unique molecular structure, which includes a difluoropropanol moiety and a phenyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

The molecular formula of this compound is C9H12ClF2NO, with a molecular weight of 223.6 g/mol. It is typically found as a white crystalline solid, highly soluble in water and some organic solvents .

Properties Table

| Property | Value |

|---|---|

| CAS No. | 2751616-25-6 |

| Molecular Formula | C9H12ClF2NO |

| Molecular Weight | 223.6 g/mol |

| Purity | ≥95% |

| Solubility | Water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their activity and subsequently affecting various biochemical pathways. The precise mechanisms can vary depending on the context of use, including enzyme inhibition or modulation of receptor activity.

Biological Activity

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against certain fungal strains such as Candida albicans. The minimal inhibitory concentration (MIC) values for related compounds have been reported, indicating substantial antifungal potency .

- Enzyme Interaction : The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones .

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

- Antifungal Studies : A study demonstrated that certain fluorinated derivatives exhibited significant antifungal activity with MIC values comparable to established antifungal agents. The structure–activity relationship (SAR) highlighted the importance of fluorination in enhancing efficacy against C. albicans .

- Enzyme Inhibition Profiles : Research investigating the inhibitory effects on cytochrome P450 enzymes revealed that specific substitutions on the phenyl ring influenced the selectivity and potency of these compounds as inhibitors .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| 3-Amino-2,2-difluoropropan-1-ol | Lacks phenyl group | Moderate antimicrobial |

| 3-Amino-2,2-difluoro-3-phenylpropan-1-ol | Similar structure with different positioning | Higher antifungal potency |

| Fluorinated Phenolic Compounds | Various substitutions on phenolic ring | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves halogenation and amine functionalization. For fluorinated analogs, a two-step process is common:

Fluorination : Reacting a phenylpropanol precursor with a fluorinating agent (e.g., DAST or Deoxo-Fluor) under inert conditions at −20°C to 0°C .

Amination : Introducing the amino group via reductive amination using sodium cyanoborohydride in methanol, followed by HCl treatment to form the hydrochloride salt .

- Optimization : Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency. Yields improve with slow reagent addition and strict temperature control .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolve stereochemistry and confirm fluorine substitution patterns using SHELXL for refinement .

- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to verify proton environments (e.g., δ 4.8–5.2 ppm for hydroxyl, δ 3.1–3.5 ppm for NH3<sup>+</sup>) and fluorine coupling constants (<sup>2</sup>JFF ≈ 150–160 Hz) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 250.08) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to ionic hydrochloride salt formation. Limited solubility in nonpolar solvents (e.g., hexane) .

- Stability :

- pH Sensitivity : Degrades in alkaline conditions (pH > 8); store at pH 4–6 in aqueous buffers.

- Thermal Stability : Stable up to 150°C; avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do competing reaction pathways during fluorination impact yield and purity?

- Mechanistic Insight : Fluorinating agents like DAST may induce side reactions (e.g., elimination or rearrangement) due to the electrophilic nature of fluorine.

- Mitigation Strategies :

- Use bulky bases (e.g., DIPEA) to suppress elimination.

- Employ low temperatures (−30°C) to favor substitution over elimination .

- Data Contradictions : Some studies report 60–70% yields with DAST, while others achieve >85% using Deoxo-Fluor due to reduced acidity .

Q. What advanced analytical methods resolve ambiguities in stereochemical assignments?

- Circular Dichroism (CD) : Detect optical activity for chiral centers (e.g., C2 and C3 in the propanol backbone) .

- Dynamic NMR : Observe diastereotopic splitting of fluorine signals under low-temperature conditions (−40°C) to confirm spatial arrangements .

- DFT Calculations : Compare experimental <sup>19</sup>F NMR shifts with computed values (e.g., Gaussian 16 B3LYP/6-31G*) to validate configurations .

Q. How does this compound interact with biological targets, and what methodological frameworks apply?

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Measure affinity (KD) for enzymes like monoamine oxidases (MAOs) .

- Molecular Dynamics (MD) : Simulate hydrogen bonding between the amino group and catalytic residues (e.g., Tyr 435 in MAO-B) .

- Pharmacological Data :

- IC50 Values : Reported ranges (e.g., 1–10 µM for MAO inhibition) vary due to protonation state differences in assay buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.